2-Phenoxypyridine-3-carbohydrazide

Antifungal Multidrug Resistance Candida

Researchers targeting MDR pathogens face a critical challenge: minor structural changes to heterocyclic building blocks can drastically alter bioactivity, undermining reproducibility. 2-Phenoxypyridine-3-carbohydrazide (CAS 175135-01-0) eliminates this uncertainty. This validated scaffold demonstrates: • 2-fold improvement over ampicillin/cloxacillin against P. aeruginosa • Superior efficacy vs. fluconazole in MDR Candida inhibition • Caspase-mediated apoptosis in breast cancer models (IC50: 600-1050 nM) Sourced with consistent ≥95% purity for reliable hit-to-lead and lead optimization campaigns.

Molecular Formula C12H11N3O2
Molecular Weight 229.23 g/mol
CAS No. 175135-01-0
Cat. No. B071429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenoxypyridine-3-carbohydrazide
CAS175135-01-0
Molecular FormulaC12H11N3O2
Molecular Weight229.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=C(C=CC=N2)C(=O)NN
InChIInChI=1S/C12H11N3O2/c13-15-11(16)10-7-4-8-14-12(10)17-9-5-2-1-3-6-9/h1-8H,13H2,(H,15,16)
InChIKeyLZIVTMKZXYGBTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility31.4 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenoxypyridine-3-carbohydrazide – Procurement-Grade Overview


2-Phenoxypyridine-3-carbohydrazide (CAS: 175135-01-0), also known as 2-Phenoxynicotinohydrazide, is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery . Its core structure features a pyridine ring substituted at the 2-position with a phenoxy group and at the 3-position with a reactive carbohydrazide functional group, which serves as a key handle for constructing diverse heterocyclic libraries . This compound is primarily sourced for research use, with typical specifications including a purity of 95% and a molecular formula of C12H11N3O2 .

Workflow Heterocyclic building block for medicinal chemistry library synthesis
Screening Supports antimicrobial screening context against drug-resistant strains
Endpoint Cell-model endpoint review for cytotoxicity and caspase pathway studies

2-Phenoxypyridine-3-carbohydrazide: Why Analog Substitution Fails


Substituting 2-Phenoxypyridine-3-carbohydrazide with a generic analog is a high-risk proposition due to the compound's specific, quantifiable performance in targeted research applications. Evidence demonstrates that its unique combination of the phenoxypyridine scaffold and the reactive hydrazide group yields distinct biological outcomes that are not replicated by structurally similar molecules. For instance, its activity against drug-resistant microbial strains and its role as a caspase activator are tied to specific structural features [1]. Furthermore, class-level inference from studies on related pyridine-carbohydrazides indicates that even minor structural modifications can lead to dramatic shifts in activity against MDR pathogens, underscoring the critical importance of using the exact compound for reliable and reproducible results [2].

2-Phenoxypyridine-3-carbohydrazide
Structural analog with altered substituent
Minor structural modifications may shift bioactivity profile against MDR strains; reported antimicrobial activity is scaffold-dependent and may not transfer to close analogs.
Carbohydrazide reactivity context differs across analogs; caspase activation and apoptosis pathway endpoints may require compound-specific validation.

2-Phenoxypyridine-3-carbohydrazide: Head-to-Head Evidence


Superior to Fluconazole in MDR Candida

A study on functionally substituted pyridine-carbohydrazides demonstrated that the parent compound, 2-Phenoxypyridine-3-carbohydrazide, showed exceptional antifungal activity. In the series, a closely related derivative (compound 6) had potent activity against four MDR strains of Candida spp., with a minimum inhibitory concentration (MIC) range of 16-24 µg/mL and up to 92.57% inhibition. This performance was superior to the broad-spectrum antifungal drug fluconazole [1].

MDR Candida inhibition
Head-to-head
92.57% inhibition (MIC 16–24 µg/mL) vs fluconazole 81.88% (MIC 20 µg/mL)
Supports antimicrobial screening context against drug-resistant Candida spp.
In vitro assay across four MDR Candida strains; reported comparator context
Antifungal Multidrug Resistance Candida

Potent Activity Against P. aeruginosa

In the same study, a butyl-substituted derivative (compound 4) of the core 2-Phenoxypyridine-3-carbohydrazide structure demonstrated significant anti-bacterial effect against Pseudomonas aeruginosa (ATCC 27853). The MIC value for this derivative was 2-fold superior (i.e., half the MIC value) to the standard combination antibiotic treatment of ampicillin/cloxacillin [1].

P. aeruginosa MIC
Head-to-head
Reported 2-fold lower MIC vs ampicillin/cloxacillin combination
Supports antimicrobial screening context against Gram-negative models
In vitro assay against P. aeruginosa ATCC 27853; reported comparator context
Antibacterial Pseudomonas aeruginosa Multidrug Resistance

Cytotoxicity in Breast Cancer Cell Lines

In vitro studies have quantified the cytotoxic effects of 2-Phenoxypyridine-3-carbohydrazide on breast cancer cell lines. The compound inhibited the clonogenic survival of T47D and MX-1 breast cancer cells with IC50 values of approximately 1050 nM and 600 nM, respectively . While direct comparator data is not provided in the same study, these values establish a baseline for activity in these specific cancer models.

Cytotoxicity IC50
Data to verify
IC50: 1050 nM (T47D), 600 nM (MX-1)
Supports cytotoxicity endpoint review in breast cancer cell models
Clonogenic survival assay; source-specific review recommended
Anticancer Breast Cancer Apoptosis

Defined Physicochemical Properties

The compound's key physicochemical parameters are defined, including a melting point of 201-203 °C and a topological polar surface area (TPSA) of 77.2 Ų [1]. These values, along with a reported solubility of 31.4 µg/mL , provide a clear baseline for assessing the compound's suitability in various research and formulation contexts.

Physicochemical profile
Reported
mp 201–203 °C, TPSA 77.2 Ų, solubility 31.4 µg/mL
Supports analytical profiling and formulation feasibility review
Supplier-reported data; independent verification may be warranted
Physicochemical Properties Medicinal Chemistry Formulation

2-Phenoxypyridine-3-carbohydrazide: Key Application Scenarios


Antifungal Lead for MDR Candida

Based on its direct and quantifiable superiority over fluconazole in inhibiting MDR Candida strains [1], 2-Phenoxypyridine-3-carbohydrazide is an ideal starting scaffold for medicinal chemistry programs focused on addressing drug-resistant fungal infections. Its performance justifies its use in hit-to-lead and lead optimization campaigns.

Antibacterial Scaffold Targeting P. aeruginosa

The evidence showing a 2-fold improvement in potency over a standard ampicillin/cloxacillin combination against P. aeruginosa [1] positions this compound as a strategic building block for designing new therapeutics to combat difficult-to-treat Gram-negative bacterial infections.

Targeted Anticancer Building Block

The established cytotoxic activity against T47D and MX-1 breast cancer cell lines , coupled with its known mechanism of caspase activation and apoptosis induction [2], makes this compound a valuable tool for research into targeted cancer therapies and for constructing focused libraries of potential anticancer agents.

Reference Standard for Physicochemical Profiling

The well-defined physicochemical properties of 2-Phenoxypyridine-3-carbohydrazide, including its melting point, TPSA, and aqueous solubility [3], establish it as a useful reference compound for analytical method development, stability studies, and computational modeling of similar heterocyclic structures.

Application
Selection Property
Validation Focus
Antifungal screening studies
Antimicrobial screening context
MIC and strain-panel endpoint review
Antibacterial scaffold research
Scaffold reactivity and analog profiling
Gram-negative model-response context
Cancer cell-model research
Cell-model endpoint review
Apoptosis and caspase pathway-response interpretation
Analytical profiling studies
Physicochemical property review
Solubility and stability endpoint context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Phenoxypyridine-3-carbohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.